1-(3-Chlorophenyl)biguanide hydrochloride
1-(3-Chlorophenyl)biguanide hydrochloride
1-(3-Chlorophenyl)biguanide (m-CPBG) is an agonist of the serotonin (5-HT) receptor subtype 5-HT3.1 It selectively binds 5-HT3 over 5-HT1A and 5-HT2 receptors (Kis = 0.002, 10, and 10 µM, respectively) but also binds to high and low affinity sites on the dopamine transporter (DAT; IC50s = 0.4 and 34.8 µM, respectively, in rat caudate putamen synaptosomal membranes). m-CPBG induces depolarization of isolated rat vagus nerve and stimulates inositol phosphate formation in rat frontocingulate cortical slices (EC50s = 0.05 and 4.2 µM, respectively). It induces bradycardia, an effect that can be reversed by the 5-HT3 receptor antagonist ondansetron, in anaesthetized cats (ED50 = 20.3 nmol/kg).
Brand Name:
Vulcanchem
CAS No.:
2113-05-5
VCID:
VC21088095
InChI:
InChI=1S/C8H10ClN5.ClH/c9-5-2-1-3-6(4-5)13-8(12)14-7(10)11;/h1-4H,(H6,10,11,12,13,14);1H
SMILES:
C1=CC(=CC(=C1)Cl)N=C(N)N=C(N)N.Cl
Molecular Formula:
C8H11Cl2N5
Molecular Weight:
248.11 g/mol
1-(3-Chlorophenyl)biguanide hydrochloride
CAS No.: 2113-05-5
Cat. No.: VC21088095
Molecular Formula: C8H11Cl2N5
Molecular Weight: 248.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 1-(3-Chlorophenyl)biguanide (m-CPBG) is an agonist of the serotonin (5-HT) receptor subtype 5-HT3.1 It selectively binds 5-HT3 over 5-HT1A and 5-HT2 receptors (Kis = 0.002, 10, and 10 µM, respectively) but also binds to high and low affinity sites on the dopamine transporter (DAT; IC50s = 0.4 and 34.8 µM, respectively, in rat caudate putamen synaptosomal membranes). m-CPBG induces depolarization of isolated rat vagus nerve and stimulates inositol phosphate formation in rat frontocingulate cortical slices (EC50s = 0.05 and 4.2 µM, respectively). It induces bradycardia, an effect that can be reversed by the 5-HT3 receptor antagonist ondansetron, in anaesthetized cats (ED50 = 20.3 nmol/kg). |
|---|---|
| CAS No. | 2113-05-5 |
| Molecular Formula | C8H11Cl2N5 |
| Molecular Weight | 248.11 g/mol |
| IUPAC Name | 2-(3-chlorophenyl)-1-(diaminomethylidene)guanidine;hydrochloride |
| Standard InChI | InChI=1S/C8H10ClN5.ClH/c9-5-2-1-3-6(4-5)13-8(12)14-7(10)11;/h1-4H,(H6,10,11,12,13,14);1H |
| Standard InChI Key | FOWAIJYHRWFTHR-UHFFFAOYSA-N |
| Isomeric SMILES | C1=CC(=CC(=C1)Cl)N=C(N)/N=C(\[NH3+])/N.[Cl-] |
| SMILES | C1=CC(=CC(=C1)Cl)N=C(N)N=C(N)N.Cl |
| Canonical SMILES | C1=CC(=CC(=C1)Cl)N=C(N)N=C(N)N.Cl |
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